molecular formula C19H24O5S B14787618 Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside

Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside

Cat. No.: B14787618
M. Wt: 364.5 g/mol
InChI Key: XEZZCFPZLUSNAB-UHFFFAOYSA-N
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Description

Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside is a complex organic compound with the molecular formula C19H24O5S It is a derivative of glucopyranoside, where the glucose moiety is modified with an ethyl group, a naphthylmethyl group, and a thio linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of glucose, followed by the introduction of the thio group. The naphthylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The naphthylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
  • Benzyl 3-O-(2-naphthyl)methyl-1-thio-beta-D-glucopyranoside
  • Ethyl 3-O-(2-phenyl)methyl-1-thio-beta-D-glucopyranoside

Uniqueness

This compound is unique due to the presence of the ethyl group, which can influence its solubility and reactivity compared to its methyl and benzyl analogs. The naphthylmethyl group provides a distinct hydrophobic character, making it suitable for interactions with specific protein targets .

Properties

Molecular Formula

C19H24O5S

Molecular Weight

364.5 g/mol

IUPAC Name

2-ethylsulfanyl-6-(hydroxymethyl)-4-(naphthalen-2-ylmethoxy)oxane-3,5-diol

InChI

InChI=1S/C19H24O5S/c1-2-25-19-17(22)18(16(21)15(10-20)24-19)23-11-12-7-8-13-5-3-4-6-14(13)9-12/h3-9,15-22H,2,10-11H2,1H3

InChI Key

XEZZCFPZLUSNAB-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C(C(O1)CO)O)OCC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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